4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-ETHOXYPHENYL 1-NAPHTHOATE is a complex organic compound that features a benzothiazole moiety, a cyano group, and a naphthoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-ETHOXYPHENYL 1-NAPHTHOATE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole core The final step involves esterification with 1-naphthoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfonic-acid-functionalized activated carbon can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-ETHOXYPHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-ETHOXYPHENYL 1-NAPHTHOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-ETHOXYPHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]BENZOIC ACID
- 4-(1,3-BENZOTHIAZOL-2-YL)BENZONITRILE
- 2-(1,3-BENZOTHIAZOL-2-YL)PHENOL
Uniqueness
4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-ETHOXYPHENYL 1-NAPHTHOATE is unique due to its combination of a benzothiazole ring, a cyano group, and a naphthoate ester. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C29H20N2O3S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C29H20N2O3S/c1-2-33-26-17-19(16-21(18-30)28-31-24-12-5-6-13-27(24)35-28)14-15-25(26)34-29(32)23-11-7-9-20-8-3-4-10-22(20)23/h3-17H,2H2,1H3/b21-16+ |
InChI Key |
BHNXLOFJVDMOCX-LTGZKZEYSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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